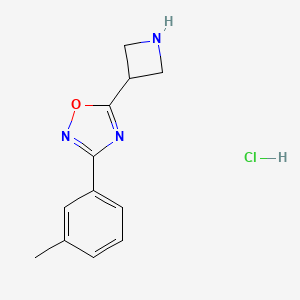

5-Azetidin-3-yl-3-(3-methylphenyl)-1,2,4-oxadiazole hydrochloride

Description

Core Heterocyclic System Composition

The molecular framework of 5-Azetidin-3-yl-3-(3-methylphenyl)-1,2,4-oxadiazole hydrochloride is built upon a fundamental 1,2,4-oxadiazole heterocyclic core, which represents one of four possible oxadiazole isomers distinguished by the specific positioning of nitrogen and oxygen atoms within the five-membered ring system. The 1,2,4-oxadiazole heterocycle contains nitrogen atoms at positions 2 and 4, with oxygen positioned at the 1-position, creating a unique electronic environment that significantly influences the compound's chemical behavior and molecular interactions. This particular isomeric arrangement confers distinct properties compared to other oxadiazole variants, particularly in terms of dipole moment and charge distribution patterns.

The azetidine component contributes a four-membered saturated nitrogen heterocycle that introduces significant ring strain and distinctive conformational preferences to the overall molecular structure. According to computational studies on related azetidinyl oxadiazole compounds, the azetidine ring adopts specific geometries that minimize steric interactions while maintaining optimal electronic overlap with the oxadiazole system. The molecular formula of the parent compound (excluding hydrochloride) is C₁₂H₁₃N₃O, with a molecular weight of 215.25 g/mol, as evidenced by structurally related compounds in chemical databases.

The incorporation of the 3-methylphenyl substituent at the 3-position of the oxadiazole ring introduces an aromatic system that extends the conjugated π-electron network throughout the molecule. This aromatic component provides additional stability through resonance interactions while the meta-positioned methyl group contributes specific steric and electronic effects that influence the overall molecular conformation. The phenyl ring orientation relative to the oxadiazole plane is governed by steric interactions between the methyl substituent and adjacent molecular components, creating defined rotational barriers that affect molecular dynamics and crystal packing behavior.

Substituent Spatial Arrangement and Electronic Distribution

The spatial arrangement of substituents in this compound reflects a complex interplay of steric, electronic, and conformational factors that determine the compound's three-dimensional structure. The 1,2,4-oxadiazole ring system exhibits characteristic bond lengths and angles that differ significantly from purely aromatic systems due to the presence of heteroatoms and their distinct electronic properties. Computational studies on related oxadiazole derivatives indicate that the nitrogen-oxygen bond within the ring displays partial double-bond character, contributing to the overall planarity of the heterocyclic core.

The azetidine ring attachment at the 5-position of the oxadiazole creates a distinctive molecular geometry where the four-membered ring adopts a puckered conformation to minimize ring strain. Density functional theory calculations on similar azetidinyl oxadiazole compounds reveal that the azetidine carbon bearing the oxadiazole substituent exhibits specific charge distributions that influence reactivity patterns. Natural bond orbital analysis suggests that the azetidine carbon connected to the oxadiazole ring carries a partial negative charge of approximately -0.15, which affects the compound's electrophilic and nucleophilic reactivity sites.

| Structural Parameter | Typical Value Range | Electronic Effect |

|---|---|---|

| Oxadiazole N-O bond length | 1.40-1.45 Å | Partial double-bond character |

| Azetidine C-N bond length | 1.46-1.50 Å | Ring strain effects |

| Phenyl-oxadiazole dihedral angle | 15-45° | Steric hindrance from methyl group |

| Azetidine ring pucker angle | 10-25° | Strain minimization |

The 3-methylphenyl substituent introduces specific electronic perturbations through both inductive and resonance effects. The methyl group at the meta position acts as an electron-donating substituent through hyperconjugation, while the phenyl ring participates in extended conjugation with the oxadiazole π-system. This electronic delocalization affects the overall charge distribution throughout the molecule, with the oxadiazole nitrogen atoms exhibiting enhanced nucleophilicity compared to unsubstituted analogs. The meta positioning of the methyl group creates an asymmetric charge distribution within the phenyl ring that influences intermolecular interactions and crystal packing arrangements.

Crystal Structure Analysis and Intermolecular Interactions

The crystal structure of this compound is significantly influenced by the presence of the hydrochloride salt, which introduces ionic interactions and hydrogen bonding networks that govern the solid-state organization. The protonation of the azetidine nitrogen creates a positively charged ammonium center that forms strong electrostatic interactions with the chloride counterion, establishing the primary structural framework within the crystal lattice. These ionic interactions typically result in well-defined coordination geometries where each chloride ion is surrounded by multiple hydrogen bond donors from neighboring molecules.

Hydrogen bonding patterns in the crystal structure involve multiple donor-acceptor pairs, including the protonated azetidine nitrogen as a primary hydrogen bond donor and the oxadiazole nitrogen atoms as potential acceptors. Additional weak hydrogen bonding interactions may occur between aromatic C-H groups and the chloride ion, creating extended three-dimensional networks that contribute to crystal stability. The methyl substituent on the phenyl ring participates in van der Waals interactions and CH-π contacts with adjacent aromatic systems, influencing the overall packing efficiency and molecular orientation within the crystal lattice.

| Interaction Type | Typical Distance Range | Energy Contribution |

|---|---|---|

| N⁺-H...Cl⁻ ionic hydrogen bonds | 2.0-2.4 Å | 15-25 kJ/mol |

| C-H...N hydrogen bonds | 2.4-2.8 Å | 2-8 kJ/mol |

| π-π stacking interactions | 3.3-3.8 Å | 5-15 kJ/mol |

| CH-π interactions | 2.8-3.5 Å | 1-5 kJ/mol |

The molecular packing arrangements in the crystal structure reflect the optimization of multiple competing factors, including maximization of hydrogen bonding networks, minimization of steric clashes, and efficient space filling. The oxadiazole rings may adopt coplanar or near-coplanar arrangements that facilitate π-π stacking interactions, while the azetidine rings orient to minimize unfavorable contacts between adjacent molecules. The chloride ions occupy specific positions within the crystal lattice that allow optimal coordination with multiple hydrogen bond donors while maintaining appropriate ionic separation distances. These structural features contribute to the overall stability and mechanical properties of the crystalline solid, influencing characteristics such as melting point, solubility, and morphological behavior.

Properties

IUPAC Name |

5-(azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O.ClH/c1-8-3-2-4-9(5-8)11-14-12(16-15-11)10-6-13-7-10;/h2-5,10,13H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGMMSKKEXXHHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3CNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Azetidin-3-yl-3-(3-methylphenyl)-1,2,4-oxadiazole hydrochloride is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula: C12H14ClN3O

- IUPAC Name: this compound

This structure includes an azetidine ring and an oxadiazole moiety, which are known to contribute to various biological activities.

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity: Compounds containing oxadiazole rings have shown effectiveness against various bacterial strains. A study highlighted that derivatives with oxadiazole structures demonstrated inhibitory effects on gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 7.9 μg/mL .

Anticancer Activity

Several studies have explored the anticancer properties of oxadiazole derivatives. Notably:

- In Vitro Studies: Compounds similar to this compound have been evaluated for their effects on cancer cell lines such as MCF-7 and HCT-116. For example, certain derivatives showed IC50 values significantly lower than standard treatments like 5-Fluorouracil and Tamoxifen, indicating enhanced efficacy against breast cancer cells .

The biological activity of this compound is believed to stem from its ability to interact with specific biomolecular targets. The mechanisms may include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.

- Receptor Modulation: Interaction with cellular receptors can lead to altered signaling pathways, contributing to its therapeutic effects.

Synthesis and Evaluation

Recent studies have focused on synthesizing new derivatives of oxadiazoles and evaluating their biological activities. For example:

These findings indicate the potential for developing new therapeutic agents based on the oxadiazole scaffold.

Comparative Studies

Comparative analysis with other compounds has shown that derivatives with modifications at various positions on the oxadiazole ring can enhance biological activity. For instance:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 5-Azetidin-3-yl-3-(3-methylphenyl)-1,2,4-oxadiazole hydrochloride exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds within the oxadiazole class have shown promising results against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells with IC50 values indicating effective inhibition of cell proliferation .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research suggests that oxadiazole derivatives can inhibit the growth of pathogenic bacteria, making them candidates for developing new antibiotics . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

3. Neuroprotective Effects

Studies have suggested that certain oxadiazole derivatives may possess neuroprotective qualities, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These properties are often attributed to their ability to modulate oxidative stress and apoptosis pathways in neuronal cells .

Agricultural Applications

1. Pesticidal Activity

Research has explored the use of oxadiazole derivatives as potential pesticides due to their ability to disrupt the biological processes of pests. The mode of action typically involves interference with the nervous system of insects or inhibition of key metabolic enzymes .

2. Plant Growth Regulation

Some studies indicate that these compounds can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical inputs while maintaining crop yields .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

In a study published in Molecules, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties. The lead compound demonstrated an IC50 value of 2.57 µM against HepG2 cells, indicating potent cytotoxicity. The study concluded that structural modifications could enhance efficacy further .

Case Study 2: Antimicrobial Efficacy

A research article highlighted the synthesis of various oxadiazole derivatives and their evaluation against several bacterial strains, including E. coli and Staphylococcus aureus. Some derivatives exhibited significant antimicrobial activity, suggesting potential for development into new antibiotic agents .

Case Study 3: Agricultural Application

A recent investigation into the use of oxadiazole derivatives as pesticides revealed that certain compounds effectively reduced pest populations in controlled trials while showing low toxicity to beneficial insects. This finding supports the potential use of these compounds in integrated pest management strategies .

Comparison with Similar Compounds

Pharmacological Activity

1,2,4-Oxadiazoles are recognized for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects . The azetidine ring may modulate target selectivity, as seen in analogs like 5-azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride (), which is investigated for CNS applications due to improved blood-brain barrier penetration . The 3-methylphenyl group in the target compound likely balances lipophilicity and steric bulk, optimizing receptor interactions compared to more polar (e.g., methoxyethyl) or rigid (e.g., trifluoromethyl) analogs .

Preparation Methods

General Synthetic Route Overview

The synthesis typically proceeds via cyclization reactions involving appropriately functionalized precursors. A common approach includes:

- Step 1: Formation of an intermediate by reaction of 3-methylbenzohydrazide with chloroacetonitrile.

- Step 2: Cyclization of this intermediate with azetidine-3-carboxylic acid under acidic conditions.

- Step 3: Isolation and purification of the target 5-(azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole compound.

- Step 4: Conversion to the hydrochloride salt form by treatment with hydrochloric acid.

This method leverages the nucleophilicity of the hydrazide and the electrophilicity of chloroacetonitrile to form a key intermediate, which then undergoes ring closure with the azetidine derivative to yield the oxadiazole core bearing the desired substituents.

Detailed Reaction Conditions and Mechanism

| Step | Reactants | Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | 3-Methylbenzohydrazide + Chloroacetonitrile | Acidic medium, reflux | Formation of hydrazide-nitrile intermediate |

| 2 | Intermediate + Azetidine-3-carboxylic acid | Acidic conditions, controlled temperature | Cyclization to form 1,2,4-oxadiazole ring |

| 3 | Crude product | Purification via recrystallization or chromatography | Isolation of pure 5-(Azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole |

| 4 | Free base + HCl | Dissolution in suitable solvent, addition of HCl | Formation of hydrochloride salt for enhanced stability and solubility |

The cyclization step is crucial and typically involves nucleophilic attack by the azetidine nitrogen on the activated intermediate, leading to ring closure and formation of the oxadiazole heterocycle. Acidic conditions promote the cyclization and help stabilize intermediates.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Key Starting Materials | 3-Methylbenzohydrazide, chloroacetonitrile, azetidine-3-carboxylic acid |

| Main Reaction Type | Cyclization under acidic conditions |

| Intermediate Formation | Hydrazide-nitrile intermediate via condensation |

| Cyclization | Formation of 1,2,4-oxadiazole ring with azetidine substituent |

| Purification | Recrystallization or chromatographic methods |

| Salt Formation | Treatment with HCl to yield hydrochloride salt |

| Alternative Methods | Iodine-mediated oxidative cyclization, multicomponent domino reactions (potential) |

| Industrial Scale Considerations | Optimization of reagents, conditions, purification, and salt formation |

Research Findings and Optimization Notes

- The azetidine ring incorporation enhances metabolic stability and binding affinity, making the control of reaction conditions critical to preserve this moiety during synthesis.

- The 3-methylphenyl substitution affects lipophilicity and steric interactions, necessitating precise stoichiometry and temperature control to avoid side reactions.

- Acidic cyclization conditions must be balanced to promote ring closure without degrading sensitive groups.

- Purification techniques impact the final compound's quality, with column chromatography using hexane:ethyl acetate mixtures commonly employed in related oxadiazole derivatives.

Q & A

Q. What are the established synthetic routes for preparing 5-azetidin-3-yl-3-(3-methylphenyl)-1,2,4-oxadiazole hydrochloride, and what coupling agents are optimal for amidoxime cyclization?

A common method involves the cyclocondensation of amidoxime intermediates with carboxylic acid derivatives. For example, amidoxime precursors can be synthesized by reacting hydroxylamine hydrochloride with nitrile-containing intermediates under reflux in aqueous ethanol. Subsequent cyclization with carboxylic acids is facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC·HCl) in dichloromethane at 0–30°C . Alternative approaches include using triethyl orthoesters or chloroacyl chlorides for bis-oxadiazole derivatives, though substituent compatibility must be validated .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s purity and structural conformation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions and proton environments. X-ray crystallography, using programs like SHELXL or SHELXS, provides definitive structural validation, especially for resolving azetidine ring conformation and oxadiazole planarity . For electronic properties, Multiwfn software enables wavefunction analysis, including electron localization function (ELF) and electrostatic potential mapping .

Q. How is this compound screened for pharmacological activity, and what in vitro assays are prioritized for anticancer or antimicrobial studies?

Caspase-based high-throughput screening assays are used to identify apoptosis inducers. For example, T47D breast cancer cell lines treated with the compound can be analyzed via flow cytometry to monitor G1-phase arrest and apoptotic markers (e.g., Annexin V/PI staining) . Antimicrobial activity is typically assessed using broth microdilution assays against Gram-positive/negative bacteria and fungal strains, with MIC (Minimum Inhibitory Concentration) values reported .

Advanced Research Questions

Q. How do structural modifications to the 3-methylphenyl or azetidine groups influence bioactivity, and what computational tools aid in Structure-Activity Relationship (SAR) analysis?

Substituent effects can be studied by replacing the 3-methylphenyl group with heteroaromatic rings (e.g., pyridyl or chlorothiophene) to enhance target binding. Molecular docking (AutoDock Vina) and density functional theory (DFT) calculations (Gaussian 09) predict interactions with targets like TIP47, an IGF II receptor-binding protein . Pharmacophore modeling in Schrödinger Suite identifies critical hydrogen-bonding and hydrophobic features .

Q. What experimental strategies are employed to identify molecular targets of this compound in cancer cells?

Photoaffinity labeling with a biotin-conjugated analog is a key method. After cellular treatment, pull-down assays and mass spectrometry (LC-MS/MS) identify bound proteins, as demonstrated for TIP47 in MX-1 tumor models . Competitive binding assays using fluorescence polarization further validate target engagement.

Q. How can electron density topology analysis (QTAIM) clarify reactivity or intermolecular interactions in crystalline forms?

Multiwfn software calculates bond critical points (BCPs) and Laplacian values to assess covalent vs. non-covalent interactions. For example, the oxadiazole ring’s electron-deficient regions can be mapped to predict nucleophilic attack sites, while hydrogen bonds in hydrochloride salts are quantified using Hirshfeld surface analysis .

Q. What challenges arise in resolving crystallographic disorder in the azetidine moiety, and how are refinement parameters optimized?

Disordered azetidine rings are refined using SHELXL’s PART instruction and ISOR restraints to mitigate thermal motion artifacts. High-resolution data (≤ 0.8 Å) and TWIN/BASF commands address twinning in polar space groups .

Q. What in vivo models are suitable for evaluating antitumor efficacy, and how are pharmacokinetic parameters (e.g., bioavailability) measured?

MX-1 xenograft models in immunodeficient mice are standard for assessing tumor growth inhibition. Pharmacokinetics are profiled via LC-MS/MS after intravenous/oral administration, with AUC (Area Under Curve) and Cmax calculated from plasma concentration-time curves .

Q. How do pH and solvent systems affect the compound’s stability during long-term storage or biological assays?

Stability is assessed using accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Aqueous buffers (pH 4–7) and DMSO stock solutions (≤ -20°C) are recommended to prevent hydrolysis of the oxadiazole ring .

Data Contradiction Analysis

Q. How can discrepancies in reported antibacterial activity between similar 1,2,4-oxadiazoles be resolved?

Methodological variability (e.g., inoculum size, agar vs. broth) often explains contradictions. Cross-study validation using CLSI (Clinical and Laboratory Standards Institute) guidelines ensures consistency. Additionally, efflux pump inhibitors (e.g., PAβN) can clarify whether resistance mechanisms affect results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.